(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone
Overview
Description
“(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone” is a chemical compound with the molecular formula C16H13N3O and a molecular weight of 263.29 . It is a heterocyclic compound, specifically a benzoylpyrazole . The compound is achiral, with no defined stereocenters or E/Z centers .
Molecular Structure Analysis
The molecular structure of “(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone” consists of a pyrazole ring attached to a phenyl group and an indole group . The compound’s SMILES string representation isNc1c(cnn1-c2ccccc2)C(=O)c3ccccc3
.
Scientific Research Applications
Central Nervous System Effects
A study by Butler, Wise, and Dewald (1984) explored the central nervous system depressant activities of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, showing potential anticonvulsant properties and low acute toxicity. Some compounds, including variants of the studied molecule, demonstrated promising antipsychotic effects, indicating a possible application in treating neurological disorders (Butler, Wise, & Dewald, 1984).
Antimicrobial Activity
A series of compounds including (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, synthesized by Kumar et al. (2012), demonstrated significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. These findings suggest the utility of such compounds in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Herbicidal and Insecticidal Activities
Wang et al. (2015) reported the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, exhibiting favorable herbicidal and insecticidal activities. This research presents potential applications of these compounds in agricultural settings (Wang, Wu, Liu, Li, Song, & Li, 2015).
Antitumor Activity
Khalilullah et al. (2022) synthesized a series of indole-containing pyrazole analogs, demonstrating remarkable cytotoxic activities against various cancer cell lines. This suggests a potential application in cancer therapy (Khalilullah, Agarwal, Ahsan, Jadav, Mohammed, Khan, Mohammed, & Khan, 2022).
Enzyme Inhibitory Activity
A study by Cetin et al. (2021) found that 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives showed significant enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. These findings indicate potential therapeutic applications in diseases associated with enzyme dysregulation (Cetin, Türkan, Bursal, & Murahari, 2021).
Safety And Hazards
properties
IUPAC Name |
(5-amino-1-phenylpyrazol-4-yl)-(1H-indol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c19-18-15(11-21-22(18)12-6-2-1-3-7-12)17(23)14-10-20-16-9-5-4-8-13(14)16/h1-11,20H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFVMLZNLGIMDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CNC4=CC=CC=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.